molecular formula C17H28ClNO3 B4409723 4-[3-(2-butoxyphenoxy)propyl]morpholine hydrochloride

4-[3-(2-butoxyphenoxy)propyl]morpholine hydrochloride

Cat. No. B4409723
M. Wt: 329.9 g/mol
InChI Key: LKZGXAFPBSBJKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2-butoxyphenoxy)propyl]morpholine hydrochloride, also known as Bopindolol, is a beta-adrenergic blocker medication that is used to treat hypertension and angina. This compound was first synthesized in 1981 and has been extensively studied for its therapeutic potential in cardiovascular diseases.

Mechanism of Action

4-[3-(2-butoxyphenoxy)propyl]morpholine hydrochloride works by blocking the beta-adrenergic receptors in the heart and blood vessels. This prevents the action of adrenaline and other stress hormones, which can cause the heart to beat faster and harder. By blocking these receptors, this compound reduces the workload on the heart and lowers blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can reduce the production of renin, a hormone that regulates blood pressure, and increase the production of nitric oxide, which helps to relax blood vessels. Additionally, this compound can reduce the levels of triglycerides and cholesterol in the blood, which can help to prevent atherosclerosis.

Advantages and Limitations for Lab Experiments

4-[3-(2-butoxyphenoxy)propyl]morpholine hydrochloride has several advantages for lab experiments. It has a high affinity for beta-adrenergic receptors, which makes it a potent and selective blocker. Additionally, this compound has a long half-life, which allows for sustained effects. However, this compound has some limitations for lab experiments. It can cause bradycardia and hypotension, which can affect the results of cardiovascular studies. Additionally, this compound can interact with other drugs, which can complicate experimental design.

Future Directions

There are several future directions for 4-[3-(2-butoxyphenoxy)propyl]morpholine hydrochloride research. One area of interest is the development of new formulations that can improve the bioavailability and pharmacokinetics of this compound. Additionally, this compound has been studied for its potential in treating other diseases, such as glaucoma and Parkinson's disease. Finally, this compound has been studied for its potential in combination therapy with other drugs, which can improve its efficacy and reduce side effects.
Conclusion:
In conclusion, this compound is a beta-adrenergic blocker that has been extensively studied for its therapeutic potential in cardiovascular diseases. It works by blocking the beta-adrenergic receptors in the heart and blood vessels, which reduces the workload on the heart and lowers blood pressure. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for this compound research, including the development of new formulations and the investigation of its potential in treating other diseases.

Scientific Research Applications

4-[3-(2-butoxyphenoxy)propyl]morpholine hydrochloride has been extensively studied for its therapeutic potential in cardiovascular diseases. It has been shown to effectively lower blood pressure and reduce the risk of heart failure. Additionally, this compound has been studied for its antiarrhythmic effects, which can help to prevent irregular heartbeats.

properties

IUPAC Name

4-[3-(2-butoxyphenoxy)propyl]morpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-7-4-5-8-17(16)21-13-6-9-18-10-14-19-15-11-18;/h4-5,7-8H,2-3,6,9-15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZGXAFPBSBJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1OCCCN2CCOCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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